molecular formula C6H8N4S B7786840 [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea CAS No. 5451-36-5

[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea

Cat. No.: B7786840
CAS No.: 5451-36-5
M. Wt: 168.22 g/mol
InChI Key: DYBBJPJQYIJFJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea typically involves the reaction of pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out in ethanol at room temperature, followed by heating and stirring for several hours . The mixture is then cooled to room temperature, and the precipitate is filtered off to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol or water and may require specific temperatures and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit unique chemical and biological properties . These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea is unique due to its specific functional groups and the ability to form metal complexes. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

5451-36-5

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

(1H-pyrrol-2-ylmethylideneamino)thiourea

InChI

InChI=1S/C6H8N4S/c7-6(11)10-9-4-5-2-1-3-8-5/h1-4,8H,(H3,7,10,11)

InChI Key

DYBBJPJQYIJFJO-UHFFFAOYSA-N

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=S)N

SMILES

C1=CNC(=C1)C=NNC(=S)N

Canonical SMILES

C1=CNC(=C1)C=NNC(=S)N

Origin of Product

United States

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